molecular formula C16H15N3O2S B5842155 3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B5842155
M. Wt: 313.4 g/mol
InChI Key: MZGVEBUFWMTHPR-UHFFFAOYSA-N
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Description

3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives

Properties

IUPAC Name

3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-3-21-12-6-4-5-11(9-12)16(20)17-14-10(2)7-8-13-15(14)19-22-18-13/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGVEBUFWMTHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an appropriate oxidizing agent.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Amidation Reaction: The final step involves the coupling of the benzothiadiazole derivative with 3-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiadiazole core, potentially converting it to a benzothiazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde or 3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzoic acid.

    Reduction: Formation of 3-ethoxy-N-(5-methyl-2,1,3-benzothiazoline-4-yl)benzamide.

    Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The ethoxy and benzamide groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-(2,1,3-benzothiadiazol-4-yl)benzamide: Lacks the methyl group, which may affect its biological activity and binding properties.

    3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: The methoxy group may alter the compound’s reactivity and solubility compared to the ethoxy group.

    3-ethoxy-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide: The presence of a chlorine atom can significantly impact the compound’s electronic properties and biological activity.

Uniqueness

3-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity, solubility, and biological activity. These structural features may enhance its potential as a therapeutic agent or a material for electronic applications.

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